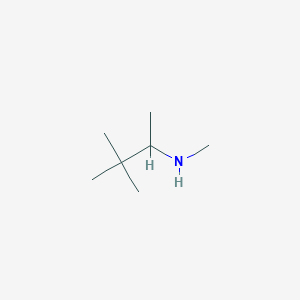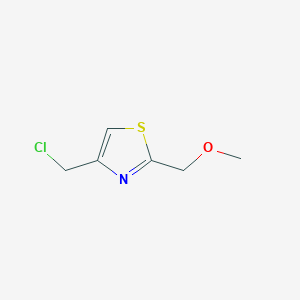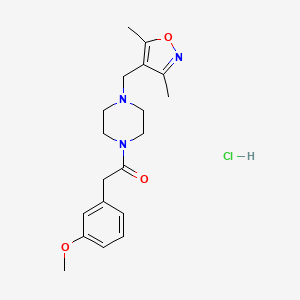
5-Phenylthiadiazol-4-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylthiadiazol-4-amine;hydrochloride is a useful research compound. Its molecular formula is C8H8ClN3S and its molecular weight is 213.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Optical Properties
Phenyl 4-aminobenzoates bearing oligothiophene, synthesized through reductive amination or nucleophilic substitution, have been utilized in the synthesis of poly(p-benzamide)s. These polymers, with molecular weights ranging from 4400-7300, exhibit controlled polymerization and interesting optical properties, such as π-stacked interactions influencing emission peaks. This research provides insights into the potential applications of 5-Phenylthiadiazol-4-amine hydrochloride derivatives in developing new materials with specific optical characteristics (Takagi et al., 2013).
Antimicrobial and Anti-HIV Activities
The compound's derivatives have shown significant antimicrobial and anti-HIV activities. For instance, certain 5-(1-adamantyl)-2-substituted thiadiazoles and oxadiazoles demonstrated potent effects against Gram-positive and Gram-negative bacteria, as well as HIV-1 replication inhibition. This underscores the potential of 5-Phenylthiadiazol-4-amine hydrochloride derivatives in medical applications, particularly in designing new antimicrobial and antiviral agents (El-Emam et al., 2004).
Drug Delivery Systems
Polyamides derived from 5-phenyl-1,3,4-oxadiazole-2-amine have been explored as microbicidal agents and for their potential in drug delivery systems. These polyamides, when intercalated into montmorillonite, exhibit controlled release behaviors and have shown promising in vitro antimicrobial activities. The research highlights the compound's applications in developing nanocomposites for slow-release drug delivery systems and antimicrobial materials (Salahuddin et al., 2014).
Synthesis of Heterocyclic Compounds
The facile synthesis of 3-aryl/alkylamino 5-aryl/alkyl 1,2,4-oxadiazoles from N-acylthioureas demonstrates the utility of 5-Phenylthiadiazol-4-amine hydrochloride in synthesizing heterocyclic compounds. This method avoids the use of toxic reagents and provides a selective approach to synthesizing oxadiazoles, indicating its significance in medicinal chemistry and drug development (Chennakrishnareddy et al., 2011).
Antifungal and Antioxidant Activities
5-Phenylthiadiazol-4-amine hydrochloride derivatives have been synthesized and evaluated for their antifungal and antioxidant activities. These compounds, especially oxadiazole derivatives, have shown promising results against human pathogenic fungal strains and in radical scavenging assays. Such findings suggest the potential of these compounds in developing new antifungal and antioxidant agents (Nimbalkar et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a range of physiological processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects on cellular processes .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels, influencing a range of physiological processes .
Eigenschaften
IUPAC Name |
5-phenylthiadiazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S.ClH/c9-8-7(12-11-10-8)6-4-2-1-3-5-6;/h1-5H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPJAOBQPNBQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NS2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2542663.png)
![4-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2542664.png)
![N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2542665.png)
![4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2542666.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2542667.png)

![N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride](/img/structure/B2542670.png)
![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2542672.png)
![N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2542673.png)



![1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2542685.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)
